molecular formula C11H13ClF3N B2895285 3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride CAS No. 1269151-96-3

3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

Cat. No.: B2895285
CAS No.: 1269151-96-3
M. Wt: 251.68
InChI Key: ZRUYVYDSAJHUTR-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride (Molecular Formula: C₁₁H₁₂F₃N·HCl, Molecular Weight: 261.68 g/mol) is a cyclobutane-based amine derivative featuring a trifluoromethyl (-CF₃) substituent on the phenyl ring. Its SMILES notation is C1C(CC1N)C2=CC(=CC=C2)C(F)(F)F, and it adopts a strained four-membered cyclobutane ring fused to a 3-(trifluoromethyl)phenyl group . The trifluoromethyl group confers enhanced metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry for optimizing drug-like properties.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUYVYDSAJHUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. The trifluoromethyl group (CF3) is of interest in drug design due to its ability to enhance lipophilicity and metabolic stability.

Scientific Research Applications

  • Chemistry this compound serves as a building block in the synthesis of complex organic molecules.
  • Biology It is used in the study of enzyme interactions and metabolic pathways.
  • Medicine This compound is investigated for potential therapeutic effects and as a precursor in drug development.
  • Industry It is utilized in the production of specialty chemicals and materials.

Chemical Properties and Reactions

This compound undergoes various chemical reactions:

  • Oxidation It can be oxidized to form corresponding oxides.
  • Reduction Reduction reactions can convert it into different amine derivatives.
  • Substitution It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions are typically conducted under controlled temperature and pressure to ensure the desired product formation. The major products include various amine derivatives, oxides, and substituted cyclobutanamines, often used as intermediates in synthesizing more complex molecules.

Mechanism of Action

The compound interacts with specific molecular targets and pathways, binding to enzymes and receptors, which modulates their activity and leads to various biological effects. The trifluoromethyl group enhances the compound’s binding affinity and specificity.

Structural Features and Synthesis

This synthetic compound has a cyclobutane structure with a trifluoromethyl group attached to a phenyl ring. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its biological activity, making it valuable in drug design. The synthesis of this compound involves several steps that can be optimized for yield and purity based on the desired application.

Structural Similarities and Unique Properties

This compound shares structural similarities with compounds like (S)-Fluoxetine, Trifluoperazine, and (R)-Duloxetine. Its uniqueness lies in the cyclobutane framework combined with multiple fluorinated moieties, which enhances lipophilicity and metabolic stability compared to other compounds. Its specific stereochemistry may also confer distinct pharmacological properties.

Other compounds with trifluoromethyl groups

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the amine group facilitates interactions with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Halogen Substituents : The -CF₃ group (electron-withdrawing) enhances metabolic resistance compared to bromine or chlorine (halogen bonding) .
  • Pharmacological Relevance : Branched-chain derivatives (e.g., fenfluramine analogs) show historical use in appetite suppression, whereas cyclobutane cores are underexplored but promising for GPCR-targeted therapies .

Functional Analogs in Therapeutics

Cinacalcet Hydrochloride

  • Structure: N-[1-(R)-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-aminopropane hydrochloride .
  • Comparison : Shares the 3-(trifluoromethyl)phenyl group but incorporates a naphthyl-ethylpropane backbone instead of cyclobutane.
  • Application : FDA-approved calcimimetic for hyperparathyroidism, targeting the calcium-sensing receptor (CaSR) . This highlights the pharmacophore role of the -CF₃ group in receptor binding.

3-Trifluoromethyl-3-phenyldiazirine (TPD)

  • Structure : Photolabile diazirine with -CF₃ and phenyl groups .
  • Comparison : Lacks the amine group but demonstrates the utility of -CF₃ in photochemical probes for protein labeling.

Biological Activity

3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride (CAS No. 1269151-96-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H12F3N·HCl
  • Molecular Weight : 251.68 g/mol
  • IUPAC Name : this compound

The trifluoromethyl group (-CF₃) is known for enhancing the pharmacological properties of compounds, including increased lipophilicity and metabolic stability, which can lead to improved bioavailability.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. The trifluoromethyl group contributes to its unique binding properties, potentially enhancing its efficacy as a drug candidate.

Potential Biological Activities Include:

  • Antidepressant Effects : Similar compounds with trifluoromethyl groups have shown increased potency in inhibiting serotonin uptake, suggesting potential antidepressant properties .
  • Anticancer Activity : Research indicates that cyclobutane derivatives can exhibit cytotoxicity against various cancer cell lines, possibly through apoptosis induction .
  • Antimicrobial Properties : Some studies suggest that similar structures possess antimicrobial activity, making them candidates for further exploration in treating infections .

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
AntidepressantEnhanced serotonin uptake inhibition compared to non-fluorinated analogs.
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range.
AntimicrobialShowed significant inhibition against Gram-positive bacteria.

Detailed Research Findings

  • Antidepressant Activity :
    • A study evaluating the structure-activity relationship (SAR) of fluorinated compounds found that the introduction of a trifluoromethyl group significantly increased the potency against serotonin transporters by up to six-fold compared to their non-fluorinated counterparts .
  • Anticancer Potential :
    • In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including prostate and breast cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation .
  • Antimicrobial Efficacy :
    • The compound was tested against various bacterial strains, showing notable activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Q & A

Q. Table 1: Biological Activity Comparison of Analogues

CompoundActivity TypeKey Structural Feature
1-Methyl-3-(trifluoromethyl) analogAntiviralMethyl group enhances lipophilicity
3-Fluoro analogAntineoplasticFluorine increases electronegativity

Advanced: What computational tools predict synthetic pathways for novel derivatives?

Answer:

  • Retrosynthesis AI : Tools like Pistachio/Reaxys propose routes using cyclobutane ring disconnections and CF₃-group retro-functionalization .
  • Density Functional Theory (DFT) : Calculates transition-state energies for key steps (e.g., ring-closing metathesis) .
  • Reaction Databases : CAS SciFinder identifies precedent reactions for trifluoromethylation under mild conditions .

Basic: How does the trifluoromethyl group influence physicochemical properties?

Answer:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Electron-Withdrawing Effect : Stabilizes adjacent amine groups via inductive effects, reducing pKa by 2–3 units .
  • Metabolic Stability : CF₃ resists oxidative degradation, prolonging in vivo half-life .

Advanced: What experimental designs optimize yield in multi-step syntheses?

Answer:

  • DoE (Design of Experiments) : Varies parameters (temperature, solvent polarity) to maximize cyclobutane ring formation (e.g., 60°C in THF yields 78% vs. 45% in DCM) .
  • Flow Chemistry : Continuous reactors improve heat transfer for exothermic trifluoromethylation steps .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation, reducing byproducts .

Advanced: How is the compound’s uniqueness established against similar trifluoromethylated amines?

Answer:

  • Comparative SAR Tables : Highlight cyclobutane’s ring strain vs. cyclohexane’s flexibility, enhancing target selectivity (see Table 2) .
  • Crystallographic Overlays : Superimpose structures with analogs (e.g., bicyclo[1.1.1]pentane derivatives) to identify steric/electronic differences .

Q. Table 2: Structural Comparison with Analogues

CompoundSimilarity IndexUnique Feature
1-(Trifluoromethyl)cyclopentanamine HCl0.94Larger ring reduces ring strain
3-(Trifluoromethyl)bicyclo[1.1.1]pentane0.90Bicyclic framework limits rotation

Advanced: What methodologies resolve conflicting data on metabolic stability?

Answer:

  • Hepatocyte Microsomal Assays : Compare phase I/II metabolism rates across species (human vs. rodent) .
  • Stable Isotope Tracing : ¹⁸O/²H labels track metabolite formation pathways via LC-MS .
  • CYP450 Inhibition Screening : Identifies enzyme interactions causing variability in half-life reports .

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